5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)-2H-pyrrol-3-one
Description
“5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)-2H-pyrrol-3-one” is a complex organic compound that features a benzimidazole ring fused with a pyrrole ring
Properties
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)-2H-pyrrol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-11-7-8-15(12(2)9-11)23-10-16(24)17(18(23)20)19-21-13-5-3-4-6-14(13)22-19/h3-9H,10,20H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEYMFHFJNEIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. One possible route includes:
Formation of the Benzimidazole Ring: Starting with o-phenylenediamine and reacting it with a suitable carboxylic acid or its derivatives under acidic conditions.
Formation of the Pyrrole Ring: Using a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Coupling Reactions: The benzimidazole and pyrrole intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzimidazole ring.
Reduction: Reduction reactions may target the carbonyl group in the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry.
Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology and Medicine
Pharmacology: Investigated for its potential as an anti-cancer or anti-microbial agent.
Biochemistry: Studied for its interactions with biological macromolecules like proteins and DNA.
Industry
Dyes and Pigments: Possible applications in the synthesis of novel dyes.
Polymers: Used as a monomer or additive in polymer chemistry.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve:
Molecular Targets: Binding to enzymes or receptors.
Pathways: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole.
Pyrrole Derivatives: Compounds like pyrrole-2-carboxylic acid.
Uniqueness
“5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)-2H-pyrrol-3-one” is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
